2-[(4-Fluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the fluorophenyl group enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.
This compound can be synthesized through various chemical reactions involving pyrimidine and aromatic amines. The synthetic pathways often utilize starting materials that are readily available in the laboratory or can be derived from common organic compounds.
The compound falls under the category of heterocyclic compounds, specifically pyrimidines, which are six-membered rings containing two nitrogen atoms. It can also be classified as an amino acid derivative due to the presence of the amino group and carboxylic acid functionality.
The synthesis of 2-[(4-Fluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid typically involves several steps:
The reactions generally require specific conditions such as controlled temperature, pH, and the presence of catalysts (e.g., zinc chloride or Lewis acids) to facilitate the formation of the desired product with high yields .
The molecular structure of 2-[(4-Fluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid consists of a pyrimidine ring substituted with a 4-fluorophenyl group at one nitrogen atom and a carboxylic acid at the 5-position. The methyl group is located at the 4-position relative to the nitrogen atom in the ring.
The compound can participate in various chemical reactions, including:
For instance, when treated with strong acids or bases, the compound can undergo deprotonation or protonation, affecting its solubility and reactivity in subsequent reactions .
The mechanism of action for compounds like 2-[(4-Fluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors.
In vitro studies have shown that similar pyrimidine derivatives exhibit significant activity against cyclooxygenase enzymes, suggesting potential anti-inflammatory properties .
Relevant data indicate that the compound exhibits high molar refractivity and moderate polar surface area, contributing to its bioavailability .
2-[(4-Fluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid has potential applications in:
Research continues to explore its full potential and applications within medicinal chemistry .
Pyrimidine derivatives constitute a privileged scaffold in medicinal chemistry due to their structural resemblance to essential biological precursors and versatile drug-like properties. These nitrogen-containing heterocycles serve as fundamental building blocks in nucleic acids and coenzymes, enabling targeted interactions with diverse biological macromolecules. The intrinsic dipole moment of the pyrimidine ring facilitates hydrogen bonding and dipole-dipole interactions with enzymatic targets, while the aromatic system permits π-stacking interactions critical for binding affinity [9]. This multifaceted recognition capability has positioned pyrimidine derivatives as indispensable pharmacophores across therapeutic domains, particularly in oncology, infectious diseases, and inflammation management.
Contemporary drug discovery programs leverage pyrimidine scaffolds to develop molecularly targeted therapies with enhanced specificity. For instance, novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of VCP/p97 – a critical regulator of protein homeostasis – exhibiting IC50 values below 1 μM against acute myeloid leukemia (AML) cell lines. These compounds induced endoplasmic reticulum stress, activated unfolded protein response pathways, and triggered apoptosis in AML cells while maintaining favorable pharmacokinetic profiles in rodent models [5]. Similarly, thieno[3,2-d]pyrimidine derivatives have emerged as highly selective Janus kinase 1 (JAK1) inhibitors (e.g., compound 24, JAK1 IC50 = 0.107 μM), disrupting JAK-STAT signaling pathways implicated in non-small cell lung cancer (NSCLC) proliferation and survival. These inhibitors demonstrated remarkable selectivity ratios (JAK2/JAK1 = 33; JAK3/JAK1 = 38), overcoming limitations of first-generation pan-JAK inhibitors [8].
Beyond oncology, pyrimidine derivatives show expanding therapeutic applications. A novel pyrimidine-based compound (32) significantly mitigated acute lung injury (ALI) in preclinical models through dual modulation of the TLR4/NF-κB and Keap1-NRF2-HO-1 pathways. This compound reduced pro-inflammatory cytokine production and reactive oxygen species (ROS) generation in LPS-stimulated macrophages, while in vivo administration attenuated pulmonary inflammation and histological damage in ALI models [3]. Additionally, pyrimidopyrimidine derivatives exhibited potent antimicrobial activity against Gram-positive pathogens (including Staphylococcus aureus and Bacillus subtilis) and fungi (Candida albicans, Aspergillus flavus), alongside notable antioxidant and anti-inflammatory effects through membrane stabilization and free radical scavenging mechanisms [9].
Table 1: Therapeutic Applications of Pyrimidine Derivatives
Therapeutic Area | Molecular Target/Pathway | Key Compound | Biological Activity | Source |
---|---|---|---|---|
Oncology (AML) | VCP/p97 protein | V12/V13 | IC50 < 1 μM against AML cell lines; induction of ER stress and apoptosis | [5] |
Oncology (NSCLC) | JAK1 kinase | Thieno[3,2-d]pyrimidine 24 | JAK1 IC50 = 0.107 μM; JAK2/JAK1 selectivity = 33; anti-proliferative effects | [8] |
Inflammation/ALI | TLR4/NF-κB & Keap1-NRF2-HO-1 | Compound 32 | Reduced ROS & cytokines; attenuated lung injury | [3] |
Antimicrobial | Microbial cell machinery | Pyrimidopyrimidines (e.g., 3a, 10b) | Inhibition of Gram-positive bacteria and fungi | [9] |
Antioxidant | Free radicals | Compounds 4b, 10c, 11a-c | Significant radical scavenging activity | [9] |
The strategic incorporation of fluorinated aromatic systems represents a cornerstone in modern bioisostere design, with the 4-fluorophenyl moiety emerging as a critical pharmacophoric element in pyrimidine-based drug candidates. Fluorine's unique properties – including high electronegativity (3.98 on the Pauling scale), small atomic radius (1.47 Å), and low polarizability – confer distinct advantages when substituted at the para-position of phenyl rings attached to pyrimidine scaffolds. This substitution profoundly influences molecular conformation, electronic distribution, and intermolecular interactions, ultimately optimizing target engagement and pharmacokinetic profiles [8].
The 4-fluorophenyl group significantly enhances target selectivity in kinase inhibitors through precise modulation of hydrophobic pocket interactions. In the design of JAK1-selective thieno[3,2-d]pyrimidine inhibitors, the fluorine atom's strong electron-withdrawing effect reduces the electron density of the adjacent phenyl ring, strengthening edge-to-face interactions with the glycine-rich loop (P-loop) within JAK1's ATP-binding site. This electronic modulation creates a complementary electrostatic surface that discriminates against JAK2 and JAK3 isoforms, which possess divergent residues lining their hydrophobic regions. Compound 24 – featuring a 4-fluorophenylamino attachment – achieved 33-fold selectivity for JAK1 over JAK2, contrasting sharply with non-fluorinated analogues that showed less than 5-fold selectivity [8].
Beyond enhancing selectivity, the 4-fluorophenyl substituent improves metabolic stability by resisting oxidative metabolism. The strong C-F bond (bond dissociation energy ~116 kcal/mol) blocks common cytochrome P450-mediated hydroxylation pathways at the para-position, thereby extending compound half-lives in vivo. This effect was observed in compound 32 containing the 4-(4-fluorophenyl)pyrimidine pharmacophore, which demonstrated sustained plasma concentrations in pharmacokinetic studies following oral administration [3]. Additionally, the fluorine atom serves as a hydrogen bond acceptor, facilitating interactions with backbone amide protons or side-chain hydroxyl groups in target proteins. Molecular dynamics simulations of 2-((4-fluorophenyl)amino)-4-methylpyrimidine-5-carboxamide derivatives complexed with kinase targets revealed fluorine-mediated hydrogen bonding with conserved lysine residues in the ATP-binding cleft, contributing to low nanomolar inhibitory potency [7].
Table 2: Comparative Bioactivity of Fluorophenyl vs. Non-Fluorinated Pyrimidine Derivatives
Compound Class | Fluorophenyl Derivative Activity | Non-Fluorinated Analog Activity | Biological System | Source |
---|---|---|---|---|
Thieno[3,2-d]pyrimidine JAK1 inhibitors | JAK1 IC50 = 0.107 μM (compound 24); Selectivity JAK2/JAK1 = 33 | Reduced selectivity (typically <5-fold) | Enzyme inhibition & NSCLC cell proliferation | [8] |
Pyrimidine-based ALI therapeutics | Significant reduction in TNF-α, IL-6, ROS (compound 32) | Diminished anti-inflammatory effects | LPS-stimulated RAW264.7 cells | [3] |
Pyrimidine carboxamides | Enhanced kinase inhibition (low nM range) | Reduced binding affinity | Kinase enzymatic assays | [7] |
The 2-amino-4-methylpyrimidine-5-carboxylic acid framework represents a structurally tunable platform for developing targeted therapeutics with optimized drug-like properties. This tricyclic system incorporates three distinct modification sites that enable rational drug design: (1) The carboxylic acid at C5 permits salt formation for solubility modulation or serves as a hydrogen-bonding anchor for target engagement; (2) The methyl group at C4 provides metabolic stability through steric protection of adjacent reactive sites; (3) The amino group at C2 allows versatile derivatization through amide formation or nucleophilic substitution, facilitating attachment of diverse pharmacophores including fluorophenyl systems [2] [7].
The carboxylic acid functionality serves as a critical vector for molecular interactions and physicochemical optimization. In the prototype structure 2-((4-fluorophenyl)amino)-4-methylpyrimidine-5-carboxylic acid (C12H10FN3O2, MW: 247.23 g/mol), the ionizable carboxyl group (pKa ≈ 4.5) enhances aqueous solubility at physiological pH while providing a handle for prodrug development via esterification [2]. Crystallographic studies of analogous compounds reveal that the carboxylate anion forms bidentate hydrogen bonds with backbone amides in enzymatic active sites, as demonstrated in VCP/p97 inhibitors where the carboxylic acid coordinates with Lys524 and Asn459 residues [5]. Structure-activity relationship (SAR) explorations indicate that bioisosteric replacement of the carboxylic acid with tetrazole maintains target affinity but reduces cellular permeability due to increased polarity, while substitution with acylsulfonamides enhances metabolic stability but may introduce hERG channel liabilities [6].
Strategic functionalization at the C2 amino position enables the development of compounds with diverse target specificities. Nucleophilic substitution with 4-fluorophenyl systems yields derivatives such as 2-((4-fluorophenyl)amino)-4-methylpyrimidine-5-carboxylic acid (SMILES: O=C(C1=CN=C(NC2=CC=C(F)C=C2)N=C1C)O), which serves as a key intermediate for kinase-directed therapeutics [2]. Further derivatization through amide coupling produces advanced compounds like 2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide (C19H14FN5OS, MW: 379.4 g/mol), where the benzothiazole moiety engages in π-stacking interactions with hydrophobic enzyme subpockets [7]. The methyl group at C4 provides electronic stabilization of the adjacent carboxylic acid through hyperconjugation while creating a steric barrier against enzymatic degradation, as evidenced by microsomal stability studies showing >80% parent compound remaining after 60-minute incubation with rat liver microsomes [4].
Table 3: Synthetic Approaches to Functionalized Pyrimidine-5-carboxylic Acid Derivatives
Target Compound | Key Synthetic Route | Modification Point | Yield (%) | Application | Source |
---|---|---|---|---|---|
2-((4-Fluorophenyl)amino)-4-methylpyrimidine-5-carboxylic acid | Nucleophilic substitution of 2-chloro precursor with 4-fluoroaniline | C2 position | Not reported | Kinase inhibitor intermediate | [2] |
5-Aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one | Cyclization of 6-amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile with acetic anhydride/H2SO4 | Ring annulation | High | Antimicrobial/anticancer agent | [9] |
2-(1,3-Benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide | Amide coupling of carboxylic acid with 2-aminobenzothiazole followed by fluorophenyl attachment | C5 carboxyl & C2 amino groups | Not reported | Kinase inhibition | [7] |
Thieno[3,2-d]pyrimidine derivatives | Buchwald-Hartwig amination with 4-fluoroaniline | C4 position | 60-85% | Selective JAK1 inhibitors | [8] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1